molecular formula C19H28O4 B018593 4-Hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one CAS No. 79952-42-4

4-Hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one

Cat. No.: B018593
CAS No.: 79952-42-4
M. Wt: 320.4 g/mol
InChI Key: ZDFOBOYQVYMVCW-UHFFFAOYSA-N
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Description

Monacolin J is a potent statin compound that acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a key intermediate in the biosynthetic pathways of lovastatin and simvastatin, it serves as a crucial precursor for the semi-synthesis of these and other important cholesterol-lowering drugs. Found naturally in red yeast rice, its sodium salt causes 50% inhibition of HMG-CoA reductase at a concentration of 1.2 μg/mL, making it a valuable tool for studying cholesterol homeostasis and lipid disorders. The primary research value of Monacolin J lies in its role as a versatile scaffold for developing new statin drug candidates through enzymatic and chemical processes. Recent studies have successfully generated novel derivatives, such as C-6'a-hydroxymethyl monacolin J via regioselective hydroxylation, which exhibits even greater HMG-CoA reductase inhibitory activity than Monacolin J itself. Furthermore, Monacolin J is the essential starting material for green, biocatalytic production of simvastatin using engineered acyltransferases like LovD, enabling a one-step, environmentally friendly synthesis compared to traditional multi-step chemical processes. Beyond its hypocholesterolemic applications, Monacolin J has demonstrated potential neuroprotective activities, including protection against oxidative-stress-induced neuron cell death, opening avenues for research in neurodegenerative diseases. It is also a model compound for advancing metabolic engineering and heterologous production strategies in microbial hosts like Aspergillus niger and Komagataella phaffii to achieve sustainable and high-yield bioproduction, circumventing the need for costly and complex chemical hydrolysis of lovastatin.

Properties

IUPAC Name

4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFOBOYQVYMVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Biotransformation of Monacolin J

Microbial Production Pathways

Monacolin J is produced through complex microbial biosynthetic pathways, primarily in fungal species.

Role in Aspergillus terreus Lovastatin (B1675250) Biosynthesis Pathway

In Aspergillus terreus, monacolin J is an intermediate in the biosynthetic pathway of lovastatin. mdpi.com The pathway involves the assembly of polyketide chains. nih.gov Specifically, monacolin J acid is formed through the oxidation of dihydromonacolin L acid. uniprot.orgsci-hub.se This process is a crucial step before the attachment of the side chain that leads to lovastatin. mdpi.com

Involvement of Specific Genes and Enzymes in Aspergillus terreus (e.g., LovF, LovD, LovB, LovC, LovG, LovA)

The biosynthesis of lovastatin, and thus the production of monacolin J within this pathway, is governed by a cluster of lov genes in Aspergillus terreus. researchgate.netnih.gov

LovB (lovastatin nonaketide synthase) and LovC (trans-acting enoyl reductase) are involved in the initial steps, catalyzing the condensation of acetyl-CoA and malonyl-CoA units to form dihydromonacolin L acid. uniprot.orgsci-hub.semdpi.com LovB is considered a central enzyme in lovastatin biosynthesis. mdpi.com

LovG (thioesterase) is responsible for releasing dihydromonacolin L acid from LovB. uniprot.orgsci-hub.se

LovA (dihydromonacolin L monooxygenase) is a cytochrome P450 monooxygenase that catalyzes the two-step oxidation of dihydromonacolin L acid to monacolin L acid and subsequently to monacolin J acid. uniprot.orgsci-hub.se

LovF (lovastatin diketide synthase) synthesizes the 2-methylbutyrate (B1264701) moiety, which is the side chain ultimately attached to monacolin J to form lovastatin. uniprot.orgsci-hub.se

LovD (monacolin J acid methylbutanoyltransferase) is the transesterase that catalyzes the covalent attachment of the 2-methylbutyrate moiety synthesized by LovF to monacolin J acid, yielding lovastatin. uniprot.orgsci-hub.se LovD exhibits broad substrate specificity and can also catalyze acyl transfers from coenzyme A thioesters to monacolin J. sci-hub.se Inactivation of either lovD or lovF genes can lead to the accumulation of monacolin J. mdpi.com

The expression levels of these lov genes can be regulated differently depending on the nutrient media. mdpi.com

Production in Monascus purpureus (Red Yeast Rice)

Monacolin J is also found in red yeast rice, which is produced by culturing rice with the mold Monascus purpureus. mdpi.comwikipedia.org Different strains of Monascus can produce varying amounts of monacolins, including monacolin K (lovastatin) and monacolin J. wikipedia.org Optimized fermentation conditions, including initial pH, moisture content, and temperature, can influence the yield of monacolins in red yeast rice. nih.govrsc.org For example, studies have shown that specific fermentation conditions can lead to significant monacolin K content in red yeast rice. nih.govrsc.orgagriculturejournals.cz

Heterologous Biosynthesis in Chassis Microorganisms (e.g., Aspergillus niger, Escherichia coli)

To overcome the challenges associated with producing monacolin J in its native hosts, such as the cumbersome hydrolysis of lovastatin in Aspergillus terreus, researchers have explored heterologous biosynthesis in other microorganisms. researchgate.netnih.gov

Aspergillus niger: The genes responsible for monacolin J biosynthesis from the lov cluster (lovB, lovC, lovG, and lovA) have been successfully integrated into the genome of Aspergillus niger. researchgate.netnih.govnih.gov This engineered strain of A. niger has demonstrated the ability to produce monacolin J. researchgate.netnih.govnih.gov Optimization of cultivation conditions and the addition of precursors have further increased the titer of monacolin J in these engineered strains. researchgate.netnih.govnih.govmdpi.com For instance, an engineered A. niger strain achieved a monacolin J titer of 142.61 mg/L on the fourth day of fed-batch cultivation after optimization. researchgate.netnih.govnih.gov

Escherichia coli: Recombinant Escherichia coli strains have been constructed to produce monacolin J through enzymatic hydrolysis of lovastatin, utilizing heterologously expressed lovastatin hydrolase. mdpi.comresearchgate.net

Enzymatic Hydrolysis of Lovastatin to Monacolin J

Monacolin J is commonly produced industrially through the alkaline hydrolysis of lovastatin. nih.govmdpi.com However, enzymatic hydrolysis offers a more environmentally friendly and efficient alternative. mdpi.comnih.govcas.cn Specific lovastatin hydrolases can catalyze the conversion of lovastatin to monacolin J. mdpi.comnih.gov

Research has focused on identifying and engineering efficient lovastatin hydrolases for this purpose. A recombinant Escherichia coli strain expressing a lovastatin hydrolase from Aspergillus turcosus was able to effectively transform lovastatin to monacolin J with a high conversion rate. mdpi.comresearchgate.net Under optimized conditions (pH 8.0, 30 °C, and 100 g/L lovastatin), a conversion rate exceeding 99.8% was achieved within 3.5 hours. mdpi.com The enzyme exhibited thermostability, maintaining activity at relatively high temperatures. mdpi.com

Data from enzymatic hydrolysis of lovastatin to monacolin J:

Substrate Concentration (g/L)Enzyme Concentration (% v/v)Temperature (°C)pHTime (h)Conversion Rate (%)Reference
7525308.00.3>70 mdpi.com
7525308.01~100 mdpi.com
100-308.03.5>99.8 mdpi.com

This enzymatic approach avoids the generation of multiple by-products associated with alkaline hydrolysis and simplifies the purification process. nih.govresearchgate.net

Enzymatic Biotransformation of Monacolin J

Monacolin J can undergo enzymatic biotransformation to produce various derivatives, including other statin compounds. The enzyme LovD, in addition to its role in lovastatin biosynthesis, can catalyze the acylation of monacolin J with different acyl donors. uniprot.orgsci-hub.se This includes the conversion of monacolin J to simvastatin (B1681759) using α-dimethylbutanoyl-S-methyl-3-mercaptopropionate (DMB-S-MMP) as the acyl donor. uniprot.orgsci-hub.seekb.egnih.gov This enzymatic acylation catalyzed by LovD is regioselective for the C8 alcohol group of monacolin J. ekb.egnih.gov Whole-cell biocatalysis using Escherichia coli overexpressing LovD has achieved high conversion rates of monacolin J to simvastatin. nih.gov

Furthermore, monacolin J can be a substrate for hydroxylation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases. Studies have shown that bacterial CYP102A1 and human liver microsomes containing human CYP3A4 can catalyze the regioselective hydroxylation of monacolin J, leading to the formation of derivatives like 6′a-hydroxymethyl monacolin J. mdpi.comnih.gov Kinetic studies with CYP102A1 mutants have identified variants with improved catalytic efficiency for monacolin J hydroxylation. nih.gov

CYP102A1-Catalyzed Regioselective Hydroxylation of Monacolin J

Studies have shown that cytochrome P450 enzymes, particularly CYP102A1 from Bacillus megaterium, can catalyze the regioselective hydroxylation of monacolin J. nih.govmdpi.comnih.gov This enzymatic reaction results in the formation of hydroxylated derivatives of monacolin J. nih.govmdpi.comnih.gov

Production of Hydroxylated Monacolin J Derivatives (e.g., C-6'a-hydroxymethyl monacolin J)

One notable hydroxylated derivative produced through CYP102A1 catalysis is C-6'a-hydroxymethyl monacolin J. nih.govmdpi.comnih.gov This compound has been characterized and its structure confirmed using techniques such as LC-MS and NMR analysis. nih.govnih.gov Research indicates that C-6'a-hydroxymethyl monacolin J exhibits a greater ability to inhibit HMG-CoA reductase compared to monacolin J itself. nih.govmdpi.comnih.gov This finding suggests the potential of this hydroxylated derivative as a lead compound for the development of new statin drug candidates. nih.govmdpi.comnih.gov

Kinetic studies on the hydroxylation of monacolin J by different CYP102A1 mutants have been conducted to assess their catalytic efficiency. researchgate.net

CYP102A1 Mutantkcat (min⁻¹)Km (µM)kcat/Km (min⁻¹ µM⁻¹)
M16V20.086 ± 0.025117 ± 970.00074 ± 0.00065
M3800.24 ± 0.07656 ± 2850.00037 ± 0.00019
M3710.88 ± 0.26527 ± 2560.0017 ± 0.0009
M6971.01 ± 0.1492 ± 420.011 ± 0.005

Data derived from research on CYP102A1-catalyzed monacolin J hydroxylation. researchgate.net

The time profiles of C-6'a-hydroxymethyl monacolin J formation catalyzed by different mutants show varying total turnover numbers (TTN) over time. nih.gov For instance, M697 reached a TTN of 38 at 120 minutes, while M371 showed a maximum TTN of 22 at 30 minutes. nih.gov

Role of Human Liver Microsomes and CYP3A4 in Monacolin J Metabolism

Investigations into the metabolism of monacolin J in humans have revealed the involvement of human liver microsomes (HLMs) and specific cytochrome P450 enzymes, particularly CYP3A4. nih.govmdpi.comnih.gov These enzymatic systems are capable of catalyzing the oxidation of monacolin J, producing the same C-6'a-hydroxymethyl monacolin J derivative observed with bacterial CYP102A1 catalysis. nih.govmdpi.comnih.gov This suggests that this hydroxylation reaction is a metabolic fate of monacolin J when consumed, for example, as part of red yeast rice. nih.govmdpi.comnih.gov CYP3A4 is a major P450 isozyme in the liver and small intestine known to be involved in the metabolism of various statin drugs. nih.govnih.govmdpi.compsu.edu

Strategies for Enhanced Production of Monacolin J

Enhancing the production of monacolin J is crucial for its use as a precursor in the pharmaceutical industry and potentially for its direct applications. nih.govacs.org Various strategies have been explored to increase the yield of monacolin J, including optimizing fermentation conditions, employing genetic engineering approaches, and optimizing precursor supply. nih.govnih.gov

Optimization of Fermentation Conditions

Optimizing fermentation parameters such as temperature, pH, carbon sources, and nitrogen sources can significantly impact monacolin J production by microorganisms. nih.govgoogle.comfspublishers.orgsbmu.ac.irmdpi.com For instance, in the heterologous expression of the monacolin J biosynthetic pathway in Aspergillus niger, glucose was identified as a suitable carbon source, and an optimal pH of 5.5 was determined for cultivation, leading to increased yields. nih.govmdpi.com Studies have also investigated the effect of different temperatures on the production of monacolins, including monacolin J, in Monascus species. fspublishers.org

Research on optimizing lovastatin production in Monascus purpureus through submerged fermentation has identified optimal concentrations for nutrients like maltose (B56501) and MgSO4. sbmu.ac.ir While this study focuses on lovastatin, the principles of optimizing fermentation conditions are applicable to monacolin J production, given its place in the same biosynthetic pathway.

Genetic Engineering Approaches for Increased Yields

Genetic engineering plays a significant role in improving monacolin J production by modifying the metabolic pathways of producing organisms. nih.govnih.govmdpi.comnih.govresearchgate.net Strategies include heterologous expression of the monacolin J biosynthetic gene cluster in suitable host microorganisms, such as Aspergillus niger or Pichia pastoris. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net By integrating the relevant genes (lovB, lovC, lovG, lovA) into the host genome, researchers have successfully established engineered strains capable of producing monacolin J. nih.govresearchgate.netmdpi.comnih.gov

Another approach involves manipulating key genes within the native or heterologously expressed biosynthetic pathway. For example, the complete deletion of the lovF gene in Aspergillus terreus has been shown to block the biosynthesis of lovastatin, leading to a substantial accumulation of monacolin J. acs.orgmdpi.com Overexpression of specific transcription factors, such as lovE, can further enhance monacolin J titers. acs.orgmdpi.com

Genetic engineering has also been used to improve the conversion of lovastatin to monacolin J by introducing highly efficient lovastatin hydrolase enzymes into producing strains. mdpi.comnih.govresearchgate.net This allows for single-step fermentation processes that directly yield monacolin J with high efficiency. nih.govresearchgate.net

Studies in Pichia pastoris have demonstrated that increasing the gene dosage of rate-limiting steps in the biosynthesis pathway can improve the production titer of monacolin J. researchgate.netresearchgate.net For instance, a recombinant strain with increased copies of the lovB gene, along with other modifications, achieved a significantly higher monacolin J titer in a fermenter. researchgate.netresearchgate.net

Data illustrating the impact of genetic engineering on monacolin J production titers:

Strain/ModificationCultivation MethodMonacolin J Titer (mg/L)Increase Compared to OriginalSource
Engineered A. niger (initial)Shake-flask (7 days)92.90- nih.govmdpi.comnih.gov
Engineered A. niger (optimized conditions/precursor)Fed-batch (4 days)142.6153.5% nih.govmdpi.comnih.gov
Recombinant P. pastoris (MJ2)Monoculture (pH controlled)153.6 ± 2.4- researchgate.netresearchgate.net
Recombinant P. pastoris (MJ5-AZ)Monoculture357.5 ± 5.0132.7% researchgate.netresearchgate.net
Recombinant P. pastoris (MJ5-AZ)7-L fermenter1493.0 ± 9.2- researchgate.netresearchgate.net
Engineered A. terreus (lovF deletion, lovE overexpression)Fermentation550052.5% (compared to strain without lovE overexpression) acs.org

Note: Titer comparisons are based on reported data and may reflect different experimental conditions and host organisms.

Precursor Supply Optimization

Optimizing the supply of precursors for the monacolin J biosynthetic pathway is another strategy to enhance its production. nih.govnih.gov This can involve supplementing the fermentation medium with specific substrates that are utilized in the biosynthesis of monacolin J. nih.govgoogle.com For example, adding appropriate precursors can help to overcome limitations in the natural metabolic flux towards monacolin J synthesis. nih.govgoogle.com In the case of heterologous expression in Aspergillus niger, optimizing cultivation conditions and adding precursors resulted in a significant increase in the final titer of monacolin J. nih.govmdpi.comnih.gov

Pharmacological Activities of Monacolin J and Its Derivatives

Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for monacolin J, similar to other statins, involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. adooq.com This enzyme plays a crucial role as the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol in the liver. nih.govmdpi.comahajournals.org By competitively inhibiting HMG-CoA reductase, monacolin J reduces the conversion of HMG-CoA to mevalonate, thereby decreasing the synthesis of intracellular cholesterol. ahajournals.organses.fr This reduction in hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream. ahajournals.org

Studies have investigated the inhibitory effects of monacolin J and its derivatives on HMG-CoA reductase activity. While monacolin J itself in lactone form has shown weaker inhibitory effects compared to other statins like simvastatin (B1681759), lovastatin (B1675250), fluvastatin, and atorvastatin, its acid form (open hydroxycarboxylate) has been reported to have a lower IC₅₀ value, indicating stronger inhibition. nih.govmdpi.com A novel derivative, 6′a-hydroxymethyl monacolin J, produced through regioselective hydroxylation, has demonstrated greater inhibitory activity against HMG-CoA reductase compared to monacolin J. nih.govmdpi.comresearchgate.net

Hypocholesterolemic Effects

Monacolin J contributes to hypocholesterolemic effects primarily through the inhibition of cholesterol biosynthesis. nih.govadooq.com

Comparative Efficacy with Monacolin K and Other Statins

Monacolin K, also known as lovastatin, is another prominent monacolin found in red yeast rice and is structurally identical to the pharmaceutical drug lovastatin. nih.govcaldic.comjacc.org Monacolin K is generally considered the primary active compound responsible for the cholesterol-lowering effects of red yeast rice. caldic.comjacc.org

While monacolin J shares the same mechanism of action with monacolin K and synthetic statins by inhibiting HMG-CoA reductase, its comparative efficacy can vary. Some research suggests that the inhibitory effects of monacolin J on HMG-CoA reductase may be weaker than those of other statins. nih.govmdpi.com However, the acid form of monacolin J has shown more potent inhibition in in vitro studies. nih.govmdpi.com

Neuroprotective Activities

Beyond its effects on cholesterol, monacolin J has also shown potential neuroprotective activities. nih.govebi.ac.ukwikipedia.org Studies investigating semisynthetic derivatives of monacolin J have explored their ability to protect neuron cells from oxidative stress-induced death. ebi.ac.uknih.gov One specific derivative demonstrated a high protection rate in in vitro neuroprotection assays. ebi.ac.uknih.gov This suggests that modifications to the monacolin J structure can yield compounds with enhanced neuroprotective properties. The relationship between cholesterol metabolism and neurological disorders, such as Alzheimer's disease, is an area of ongoing research, and statins, including those structurally related to monacolin J, have been investigated for their potential in this regard. medicamentos-innovadores.org

Investigation of Other Potential Pleiotropic Effects

Like other statins, monacolin J and related compounds may possess pleiotropic effects, which are effects beyond their primary lipid-lowering activity. nih.gov While research specifically on the pleiotropic effects of monacolin J is less extensive compared to monacolin K or synthetic statins, the class of monacolins found in red yeast rice has been associated with various activities. These potential pleiotropic effects observed with red yeast rice extracts, which contain monacolin J, include anti-inflammatory, antioxidant, anti-hypertensive, anti-hyperglycemic, anti-proliferative, and antimicrobial activities. novapublishers.comeuropeanreview.org However, it is important to note that these effects in the context of red yeast rice are likely due to the complex mixture of compounds present, and the specific contribution of monacolin J to each of these effects requires further dedicated investigation. novapublishers.comfrontiersin.org

Structure Activity Relationship Studies of Monacolin J and Its Derivatives

Impact of Side Chain Modifications at C-8' Hydroxyl Residue

The C-8' hydroxyl residue of monacolin J has been identified as a target site for modifications to produce novel statin derivatives. nih.gov Attaching different side chains at this position can influence the hypocholesterolemic and potential neuroprotective activities of the resulting compounds. nih.gov For instance, six novel statin derivatives were produced by attaching different side chains at the C-8' hydroxyl group of monacolin J. nih.gov Screening of these derivatives revealed that one exhibited a very low IC50 for HMG-CoA reductase inhibition and a high protection rate against oxidative-stress-induced neuron cell death. nih.gov

Simvastatin (B1681759), a semi-synthetic statin, is produced by modifying lovastatin (B1675250), which involves substituting the 2-methylbutyrate (B1264701) group at the C-8 position of the naphthalene (B1677914) ring with 2,2-dimethylbutyrate. researchgate.net Monacolin J, lacking the side chain at the C-8' hydroxyl group, can be used as an intermediate in the synthesis of simvastatin via a process utilizing the acyltransferase LovD. nih.gov This highlights the significance of the functional group at the C-8' position for the biological activity and potential transformations of monacolin J.

Influence of Hydroxylation at Specific Positions (e.g., C-6'a) on Biological Activity

Hydroxylation at specific positions on the monacolin J structure can significantly impact its biological activity. A novel statin compound, C-6'a-hydroxymethyl monacolin J, was produced through the regioselective hydroxylation of monacolin J catalyzed by CYP102A1. nih.govnih.gov This hydroxylated product demonstrated a greater ability to inhibit HMG-CoA reductase compared to monacolin J itself. nih.govnih.gov

Research findings indicate that at a concentration of 500 μM, the highest inhibition of HMG-CoA reductase by monacolin J was 9.7%, while C-6'a-hydroxymethyl monacolin J showed an inhibition of 60.7%. nih.gov The IC50 of C-6'a-hydroxymethyl monacolin J for HMG-CoA reductase activity was determined to be 285 μM, whereas monacolin J did not show apparent inhibitory effects up to 500 μM (<10%). nih.gov This suggests that the introduction of a hydroxyl group at the C-6'a position markedly enhances the inhibitory activity against HMG-CoA reductase.

HMG-CoA Reductase Inhibition Data nih.gov

CompoundConcentration (μM)Highest Inhibition (%)IC50 (μM)
Monacolin J5009.7> 500
C-6'a-hydroxymethyl monacolin J50060.7285

Human liver microsomes and human CYP3A4 were also found to catalyze the production of the same C-6'a-hydroxymethyl monacolin J from monacolin J, suggesting the relevance of this hydroxylation in human metabolism. nih.govnih.gov

Analysis of Dehydromonacolin J and other Monacolin Analogs

Studies on dehydromonacolin J and other monacolin analogs have provided insights into their structure-activity relationships, particularly concerning cytotoxic activity. Dehydromonacolin J has been identified as a dehydromonacolin. acs.orgfigshare.comnih.gov

Research on dehydromonacolins isolated from red yeast rice, including dehydromonacolin J, has explored their cytotoxic effects against various cancer cell lines. acs.orgfigshare.comnih.gov While dehydromonacolin J was obtained as an intermediate in the semisynthesis of dehydromonacolin N, another analog, dehydromonacolin K, demonstrated the most potent cytotoxicity among the tested dehydromonacolins against Hep G2, Caco-2, and MCF-7 cancer cell lines. acs.orgfigshare.comnih.gov This indicates that variations in the structure, such as the presence or absence of double bonds or different side chains, can lead to differing biological activities among monacolin analogs.

Other monacolins found in red yeast rice include monacolin K (lovastatin), monacolin L, monacolin X, and monacolin M, along with their hydroxy acid forms. mdpi.com These monacolins have also been shown to inhibit HMG-CoA reductase. mdpi.com The structural differences among these analogs contribute to their varying potencies and biological profiles. For example, monacolin K is chemically identical to lovastatin and is a potent inhibitor of HMG-CoA reductase. wikipedia.orgnih.govresearchgate.netdtic.mild-nb.info Monacolin L is converted to monacolin J, which is then converted to monacolin K in the biosynthesis pathway. mdpi.com

The acid form of monacolins is considered the efficient form for inhibiting cholesterol synthesis due to its structural similarity to HMG-CoA. mdpi.com The lactone form requires hydrolysis to the acid form to become functionally active. mdpi.comwikipedia.org This highlights the importance of the lactone ring and its hydrolysis for the activity of monacolins and their analogs.

Analytical Methodologies for Monacolin J Research

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and quantification of Monacolin J due to its ability to resolve complex mixtures. Different detection methods can be coupled with HPLC to enhance its analytical capabilities.

UV Detection

Ultraviolet (UV) detection is a common method used in conjunction with HPLC for the analysis of Monacolin J. Monacolin J, like other monacolins with a conjugated hexahydronaphthalene (B12109599) ring, exhibits characteristic UV absorption maxima at approximately 230, 238, and 246 nm. researchgate.net This property allows for its detection and quantification at specific wavelengths, such as 237 nm or 238 nm. nih.govnih.govresearchgate.net

In one study, HPLC with UV-Vis detection at 237 nm was used to analyze Monacolin J in the supernatant of a cultivation broth. The method employed a C18 column and an isocratic elution system with methanol/0.3% phosphoric acid solution (75/25) at a flow rate of 1 mL/min. nih.gov Another method for Monacolin J analysis utilized an HPLC column and a mobile phase of 0.1% H₃PO₄ and acetonitrile (B52724) (30:70) with a flow rate of 1.0 mL/min, with detection at 238 nm. researchgate.net This method demonstrated linearity for Monacolin J in the range of 10-500 μg/mL. researchgate.net

Photodiode Array Detector (PDA)

Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), offer an advantage over single-wavelength UV detectors by capturing the entire UV-Vis spectrum of eluting compounds. This provides additional information for peak identification and purity assessment. HPLC coupled with PDA detection has been used for the analysis of monacolins, including Monacolin J, in red yeast rice. researchgate.netjst.go.jp This allows for the simultaneous monitoring of multiple monacolins and other compounds based on their unique spectral characteristics. A validated HPLC-UV/DAD method has been developed for the quantitative determination of various monacolins, including Monacolin J, in raw materials. merieuxnutrisciences.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for the identification and structural characterization of Monacolin J, offering high sensitivity and specificity. LC-MS systems are frequently used, combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

LC-HR-ESIMS (Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry) has been used to detect Monacolin J acid, identifying its formula as C₁₉H₃₀O₅ and an exact mass of 339.22 ([M-H]⁺). nih.gov Tandem LC-MS/MS analysis has confirmed the identity of Monacolin J by comparing the fragmentation spectra of a sample compound to those of a Monacolin J standard. nih.gov

MS/MS is particularly valuable for the analysis of monacolin analogs due to its high resolution and fast analysis speed. mdpi.com It allows for the characterization of fragmentation pathways, which aids in the identification of different monacolin compounds based on their unique fragmentation patterns. thieme-connect.com Accurate mass Q-TOF LC/MS has been employed for the qualitative analysis of monacolins, including Monacolin J, enabling the determination of compound identities based on accurate mass and MS/MS fragments. grupobiomaster.com

Nuclear Magnetic Resonance (NMR) Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural confirmation of Monacolin J. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the molecular structure, including the arrangement of atoms and the types of chemical bonds present.

NMR analysis, often in conjunction with LC-MS, is used to confirm the chemical structure of Monacolin J and its derivatives. nih.govuni.lu For instance, LC-MS and NMR analysis were used to confirm the structure of a hydroxylated product of Monacolin J. nih.gov NMR experiments can be performed using high-field spectrometers (e.g., 600 MHz) with appropriate solvents like methanol-d4. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic chemical shifts that are compared to reference data or predicted values to validate the structure of Monacolin J. nih.gov

LC-MS/MS for Simultaneous Detection of Monacolins

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly effective method for the simultaneous detection and quantification of multiple monacolins, including Monacolin J, in complex samples such as red mold rice. jst.go.jpmdpi.commyfoodresearch.com This technique leverages the separation capabilities of LC and the sensitivity and selectivity of MS/MS, often operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com

LC-MS/MS allows for the identification of various monacolins in a single analysis by monitoring specific mass transitions for each compound. myfoodresearch.com Studies have used LC-MS/MS to detect compounds like Monacolin K, dihydromonacolin K, mevastatin, and Monacolin J qualitatively in samples. myfoodresearch.com The high resolution and speed of tandem mass spectrometry make it suitable for the comprehensive analysis of monacolin profiles in different products. mdpi.comthieme-connect.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Monacolin J9905162 wikipedia.orguni.lu
Monacolin K151177 nih.govnih.gov, 53232 caldic.comfishersci.comidrblab.netidrblab.net
Dihydromonacolin KNot readily available in search results, but mentioned in context of other monacolins researchgate.netmyfoodresearch.com
Monacolin L15294098 nih.gov
Monacolin MNot readily available in search results, but mentioned in context of other monacolins researchgate.net
Monacolin X125978 mycocentral.eu, 139589306 nih.gov
AnkaflavinNot readily available in search results, but mentioned as structurally similar to monascin (B191897) sigmaaldrich.com
Monascin12118082 wikidata.orgnih.govnih.govobolibrary.org
Mevastatin (Compactin)53232 researchgate.netwikipedia.org
Dihydromonacolin L11954201 nih.gov
Dihydromonacolin L acid86289733 nih.gov
Monacolin J acid9840816 uni.lu

Data Tables

While specific quantitative data for Monacolin J across various analytical methods was not consistently available in a format suitable for direct table creation from the search results, the following table summarizes typical chromatographic conditions used for monacolin analysis, which often include Monacolin J.

MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)AnalytesReference
HPLC-UVLuna® LC C18 (250 × 4.6 mm, 5 μm)Methanol/0.3% phosphoric acid (75/25)1.0237Monacolin J nih.gov
HPLC-UVHypersil C180.1% H₃PO₄ and acetonitrile (30:70)1.0238Monacolin J researchgate.net
LC-MS/MSphenomenex C18 (250 × 4.6 mm, 5 μm)Water + 0.1% formic acid / Methanol1.0237Monacolins (including Monacolin J) nih.gov
LC-MSAgilent Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm)Acetonitrile and 0.1% H₃PO₄ (50:50)1.5238Lovastatin (B1675250), Monacolin J mdpi.com
UHPLC-DAD/MSKinetex C18 (50 × 2.1, 1.7 µm)ACN and water (various ratios)0.4237Monacolins (including Monacolin J) researchgate.net

Note: This table is compiled from various sources discussing monacolin analysis and may not exclusively represent conditions optimized solely for Monacolin J.

Toxicological Considerations in Monacolin J Research

In Silico Toxicity Prediction

In silico toxicology employs computational methods to predict the potential toxicity of chemical compounds, offering a valuable tool for initial hazard identification and prioritization, and aiming to complement or reduce the need for traditional in vivo testing nih.govmdpi.comnih.gov. These methods analyze chemical structures and properties to estimate various toxicological endpoints nih.gov.

Studies utilizing in silico approaches, such as those employing ADMET predictor and QSAR Toolbox software, have included Monacolin J in their assessments uns.ac.id. In one such study investigating secondary metabolites from Monascus species, Monacolin J was among several monacolin compounds predicted to be non-toxic uns.ac.id. While in silico predictions provide valuable preliminary data, they are computational models and the results should ideally be confirmed by further experimental studies mdpi.com. The development of standardized protocols for in silico predictions is highlighted as important for ensuring consistency, reproducibility, and wider acceptance of these methods in toxicological assessments ljmu.ac.uk.

Potential for Hepatotoxicity of Monacolin J Acid Forms

Hepatotoxicity, or liver damage, is a known potential adverse effect associated with statin medications, including Lovastatin (B1675250) (Monacolin K) wikipedia.orgnih.gov. Research into the potential for hepatotoxicity of Monacolin J specifically, particularly its acid form, is an important area of toxicological investigation.

Monacolins, including Monacolin J, exist in both lactone and hydroxy acid forms, which are interconvertible nih.gov. The acid form is generally considered the biologically active form responsible for HMG-CoA reductase inhibition mdpi.com. While the toxicity of Monacolin K and its association with liver adverse effects have been documented, the toxicity profiles of other monacolins found in red yeast rice, such as Monacolin J, are not as extensively characterized nih.govanses.fr. Some research indicates that the acid form of Monacolin J is the active form in vivo regarding HMG-CoA reductase inhibition mdpi.com. Although studies have used hepatic cell models to evaluate the cytotoxicity of red yeast rice samples containing various monacolins nih.gov, specific detailed research findings focusing solely on the hepatotoxicity of isolated Monacolin J acid forms are less documented in the provided search results. The complexity of red yeast rice composition, containing multiple monacolins and other compounds, can make it challenging to attribute specific toxicological effects solely to Monacolin J in studies of whole extracts nih.gov.

Comparison with Toxicity Profiles of Other Monacolins and Statins

Comparing the toxicity profile of Monacolin J with other monacolins and pharmaceutical statins provides context for its potential safety. Monacolin K, chemically identical to Lovastatin, is the most prominent monacolin and its toxicity, including potential for musculoskeletal effects (such as myopathy and rhabdomyolysis) and liver adverse effects, is relatively well-established due to its use as a prescription drug wikipedia.orgnih.govnih.gov.

The pharmacological actions of other monacolins present in red yeast rice, such as Monacolin J, are considered less documented compared to Monacolin K anses.fr. Similarly, the toxicity of these secondary monacolins is not as well understood nih.govanses.fr. While red yeast rice extracts containing a mixture of monacolins have been compared to Lovastatin in terms of safety, suggesting potentially lower impact on muscle cells for the complex mixture nih.gov, isolating the specific contribution of Monacolin J to this profile is challenging. Pharmaceutical statins like Simvastatin (B1681759), Pravastatin, Fluvastatin, and Atorvastatin also have known toxicity profiles, including potential for muscle and liver adverse effects, although the incidence and severity can vary between individual statins wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. For instance, Pravastatin is noted as having fewer side effects compared to Lovastatin and Simvastatin nih.gov. Compactin (Mevastatin), another monacolin, has been reported to have about half the inhibitory effect on HMG-CoA reductase compared to Monacolin K dfg.de. Comprehensive comparative toxicological studies specifically isolating and evaluating Monacolin J against a range of other monacolins and pharmaceutical statins are needed for a clearer understanding of its relative toxicity.

Risk Assessment Frameworks

Risk assessment frameworks in toxicology provide a structured approach to evaluating the potential for adverse health effects from exposure to a substance. For compounds like Monacolin J, which can be present in food supplements derived from red yeast rice, risk assessment is particularly important.

In silico toxicology methods play a role in modern risk assessment by providing initial hazard identification and helping to prioritize chemicals for further testing nih.govnih.gov. These computational approaches can offer preliminary information and guide the design of subsequent in vitro and in vivo studies, potentially minimizing late-stage failures mdpi.com. The development of standardized in silico toxicology protocols is crucial for ensuring that these assessments are performed consistently and are reliable enough to support regulatory decisions and risk management strategies ljmu.ac.uk. Regulatory bodies, such as the European Food Safety Authority (EFSA) and the European Commission, have considered the safety of monacolins from red yeast rice based on available data, including reported adverse effects in humans nih.govnih.gov. Concerns regarding the safety of monacolins from red yeast rice have led to regulatory measures, such as restrictions on the maximum daily intake of monacolins in food supplements nih.gov. These risk assessment processes rely on gathering all available toxicological data, including findings from in silico studies, in vitro experiments, and human adverse event reports, to determine the potential risks associated with exposure.

Clinical Research and Translational Aspects of Monacolin J

Role as an Intermediate in Simvastatin (B1681759) Synthesis

Monacolin J serves as a crucial intermediate in the synthesis of simvastatin, a widely used cholesterol-lowering medication. Simvastatin can be efficiently synthesized from Monacolin J through processes that utilize enzymes such as the Aspergillus terreus acyltransferase LovD. nih.govmdpi.com This enzymatic approach allows for the transfer of a 2,2-dimethylbutyryl acyl group regioselectively to the C8 hydroxyl of Monacolin J, which is the immediate biosynthetic precursor of simvastatin. mdpi.com

Industrial production of Monacolin J often involves the hydrolysis of lovastatin (B1675250), which can be achieved through chemical methods or enzymatic approaches using lovastatin hydrolase. mdpi.comresearchgate.netcas.cn Simple methods based on using Monacolin J as an intermediate and lovastatin as the raw material have been developed, significantly reducing the number of steps and avoiding the use of hazardous reagents like n-butyl lithium and hydrofluoric acid. mdpi.com Enzymatic synthesis using a specific and efficient lovastatin hydrolase represents an alternative for the green production of Monacolin J. cas.cn Heterologous production of Monacolin J has also been explored by reconstructing its biosynthetic gene cluster in organisms like Aspergillus niger. researchgate.net

Development of Novel Statin Drug Candidates from Monacolin J

Monacolin J has been explored as a valuable intermediate for the synthesis of novel drug candidates through both biotechnological and chemical procedures. nih.gov By attaching different side chains at the C-8′ hydroxyl residue, six novel statin derivatives were produced from Monacolin J and screened for their hypocholesterolemic and neuroprotective activities. nih.gov One of these derivatives demonstrated a very low IC₅₀ for HMG-CoA reductase and a high protection rate against oxidative-stress-induced neuron cell death. nih.gov

Furthermore, a novel statin derivative, C-6′a-hydroxymethyl monacolin J, has been synthesized from Monacolin J through the catalysis of CYP102A1 from Bacillus megaterium. nih.govdntb.gov.uanih.gov This hydroxylated product exhibited a greater ability to inhibit HMG-CoA reductase compared to the Monacolin J substrate itself. nih.govdntb.gov.uanih.govresearchgate.net Human liver microsomes and human CYP3A4 were also shown to catalyze Monacolin J, producing the same C-6′a-hydroxymethyl monacolin J product, suggesting its potential relevance in vivo. nih.govnih.gov This research highlights a new strategy for developing statin drug candidates through enzymatic and chemical modifications of Monacolin J. nih.govdntb.gov.uanih.gov

Research findings on the inhibitory effects of Monacolin J and its derivative on HMG-CoA reductase indicate varying levels of activity. While Monacolin J (lactone form) showed limited inhibition at concentrations up to 500 µM, its acid form has been reported to have an IC₅₀ of 3.3 µM. researchgate.net The novel derivative, 6′a-hydroxymethyl monacolin J, demonstrated greater inhibitory activity than Monacolin J, with an IC₅₀ of 285 µM. nih.govresearchgate.net

Here is a data table summarizing the HMG-CoA reductase inhibition data:

CompoundFormConcentration TestedHMG-CoA Reductase InhibitionIC₅₀Source
Monacolin JLactoneUp to 500 µM<10%>500 µM nih.govresearchgate.net
Monacolin JAcidNot specifiedNot specified3.3 µM researchgate.net
C-6′a-hydroxymethyl Monacolin JNot specifiedUp to 500 µMMore than Monacolin J285 µM nih.govresearchgate.net

Exploration of Monacolin J in Combination Therapies

While much of the research on monacolins in combination therapies focuses on Monacolin K (lovastatin), red yeast rice (RYR), which contains various monacolins including Monacolin J, has been explored in combination with other lipid-lowering nutraceuticals. Combinations involving RYR (specifically mentioning Monacolin K content) with berberine (B55584) and other compounds like silymarin (B1681676) or plant sterols and artichoke extracts have been studied for their effects on lipid profiles. jacc.orgdovepress.comelsevier.esnih.gov These combinations have shown the ability to improve plasma lipid levels. jacc.orgdovepress.comnih.gov However, specific research detailing the unique contribution or exploration of Monacolin J itself in combination therapies, independent of its presence in RYR alongside Monacolin K and other monacolins, is less prominent in the provided search results.

Challenges in Standardizing Monacolin J Content in Natural Products

A significant challenge in the use of natural products containing monacolins, such as red yeast rice, is the lack of standardization of monacolin content, including Monacolin J. mdpi.comresearchgate.netelsevier.eselsevier.es The relative abundances of different monacolin subtypes in RYR are influenced by factors such as fermentation conditions and the specific yeast strain used during production. researchgate.net This variability leads to inconsistent amounts of bioactive compounds per serving in commercial products. mdpi.comresearchgate.net

The lack of standardization can result in variations in the efficacy of dietary supplements and raises concerns about unpredictable effects. mdpi.comresearchgate.net Studies evaluating commercial RYR formulations have found marked variability in the total monacolin content and the levels of individual monacolins, including Monacolin K. researchgate.netelsevier.es Accurate quantification of monacolins, including the hydroxy acid forms and other isomers like Monacolin J, can be difficult due to the limited availability of commercial reference standards. nih.gov This highlights the need for improved standardization and accurate labeling of natural products containing monacolins. researchgate.netelsevier.es

Here is a data table illustrating the variability found in commercial red yeast rice products (Note: This table primarily reflects total monacolins and Monacolin K as reported in sources, which contain Monacolin J among other monacolins):

Product TypeAnalyteRange Reported (per capsule/serving)Source
Commercial RYR formulationsTotal Monacolins0.31 - 11.15 mg researchgate.net
Commercial RYR formulationsMonacolin K0.10 - 10.09 mg researchgate.net
Commercial RYR formulationsMonacolin KA0.00 - 2.30 mg researchgate.net

Future Directions and Research Gaps in Monacolin J Research

Monacolin J, a naturally occurring polyketide, serves as a crucial precursor in the biosynthesis of various statin drugs. nih.govwikipedia.org While its primary role as an intermediate is well-established, ongoing research is focused on unlocking its full potential through chemical modification, exploring its broader pharmacological effects, and optimizing its production. The following sections outline the key future directions and existing research gaps that need to be addressed to fully harness the therapeutic and industrial value of Monacolin J and its derivatives.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended to quantify Monacolin J in microbial or fungal cultures?

  • Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantifying Monacolin J, particularly when paired with UV detection or mass spectrometry. For example, chromatographic conditions (e.g., column type, mobile phase) must be optimized to resolve Monacolin J from structurally similar metabolites like citrinin . Calibration curves using certified reference standards (e.g., Monacolin K as a proxy) should be validated for linearity, precision, and limit of detection. Recovery studies (e.g., spiked samples) are critical to assess matrix interference .

Q. How can researchers design experiments to measure Monacolin J’s inhibitory activity against HMG-CoA reductase?

  • Answer : Enzyme inhibition assays should include:

  • Positive controls : Statins like lovastatin.
  • Substrate kinetics : Vary HMG-CoA concentrations to calculate KmK_m and VmaxV_{max} in the presence/absence of Monacolin J.
  • Dose-response curves : Test a concentration range (e.g., 0.1–100 µM) to determine IC50_{50} values. Evidence shows Monacolin J’s Na salt achieves 50% inhibition at 1.2 µg/mL .
  • Replicates : Triplicate measurements to ensure statistical robustness .

Q. What are the critical parameters for maintaining Monacolin J stability during storage and experimentation?

  • Answer : Monacolin J is sensitive to temperature and solvent conditions. Store lyophilized powder at -20°C (short-term) or -80°C (long-term). In solution, use DMSO (55 mg/mL solubility) and avoid freeze-thaw cycles. Stability should be verified via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers address discrepancies in Monacolin J’s reported bioactivity across studies?

  • Answer : Contradictions may arise from:

  • Source variability : Strain-specific production (e.g., Monascus spp.) impacts metabolite profiles .
  • Assay conditions : Differences in pH, cofactors (e.g., NADPH), or enzyme isoforms (e.g., human vs. microbial HMG-CoA reductase).
  • Data normalization : Normalize activity to protein concentration or cell viability.
  • Validation : Cross-reference with orthogonal assays (e.g., cell-based cholesterol synthesis inhibition) .

Q. What experimental designs are optimal for enhancing Monacolin J yield while minimizing citrinin co-production in fungal cultures?

  • Answer : Use statistical optimization frameworks:

  • Plackett-Burman screening : Identify critical factors (e.g., carbon source, pH, trace elements) affecting Monacolin J/citrinin ratio .
  • Response surface methodology (RSM) : Apply Box-Behnken or central composite designs to model interactions between variables (e.g., temperature, aeration) .
  • Metabolic engineering : Knockout polyketide synthase genes involved in citrinin biosynthesis .

Q. How can regioselective modifications of Monacolin J improve its pharmacological profile?

  • Answer : Enzymatic hydroxylation using cytochrome P450 enzymes (e.g., CYP102A1) enables site-specific modifications. For instance, hydroxylation at the C8 position enhances solubility without compromising HMG-CoA reductase inhibition. Structural analogs should be characterized via NMR and LC-MS to confirm regioselectivity and assess in vitro/in vivo efficacy .

Q. What statistical models are appropriate for analyzing time-course data on Monacolin J production in solid-state fermentation?

  • Answer : Use mixed-effects models or generalized additive models (GAMs) to account for non-linear growth phases (e.g., lag, exponential, stationary). Parameters like Monacolin J titer, pH, and biomass should be monitored daily. Time-series clustering can identify metabolic shifts linked to secondary metabolite synthesis .

Methodological Best Practices

  • Data Reproducibility : Fully disclose strain IDs, culture conditions, and analytical protocols in supplementary materials .
  • Ethical Reporting : Avoid institutional names in participant/study descriptions; use generic terms like “public research lab” .
  • Conflict Management : Disclose funding sources and conflicts in cover letters, not the main manuscript .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.